molecular formula C13H16ClN3S B2526201 2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 878217-85-7

2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2526201
CAS No.: 878217-85-7
M. Wt: 281.8
InChI Key: WUMXMSDEEPQMHG-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a synthetic thienopyrimidine derivative featuring a bicyclic core structure fused with a tetrahydrobenzo ring. The compound is distinguished by a 2-(2-chloroethyl) substituent on the pyrimidine ring and a methyl group at the 7-position of the tetrahydrobenzo moiety. Thienopyrimidines are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties .

Properties

IUPAC Name

2-(2-chloroethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3S/c1-7-2-3-8-9(6-7)18-13-11(8)12(15)16-10(17-13)4-5-14/h7H,2-6H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMXMSDEEPQMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC(=NC(=C23)N)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is C13H16ClN3SC_{13}H_{16}ClN_3S with a molecular weight of 281.80 g/mol. Its structure features a thieno[2,3-d]pyrimidine core that is known for its diverse biological activities.

Cytotoxicity and Anti-Tumor Activity

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines:

Cell Line IC50 (μg/mL) IC50 (μM) Selectivity Index
MCF-7 (breast)13.420.04512.7
MDA-MB-231 (breast)28.890.11-
MCF-10A (normal)67.001.4-

The compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 13.42 μg/mL (0.045 μM), indicating potent anti-tumor activity. In comparison, it exhibited lower cytotoxicity against the MDA-MB-231 cell line with an IC50 value of 28.89 μg/mL (0.11 μM) and a much higher IC50 against the normal MCF-10A cells at 67 μg/mL (1.4 μM), suggesting a favorable selectivity index for targeting cancer cells over normal cells .

The mechanism by which this compound exerts its anti-cancer effects appears to involve cell cycle arrest at different phases depending on the specific cancer cell line:

  • MCF-7 Cells : Arrest in the G1 phase.
  • MDA-MB-231 Cells : Arrest in the G2 phase.

This differential effect on cell cycle progression highlights the compound's potential as a targeted therapeutic agent in breast cancer treatment .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that the compound possesses favorable properties for oral bioavailability:

  • High intestinal absorption : Indicating potential for effective oral administration.
  • Drug-likeness : The compound meets several criteria for drug-like behavior based on its structure and predicted interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of related thienopyrimidine compounds, providing insights into their therapeutic potential:

  • Study on Thienopyrimidines : A study found that derivatives similar to 2-(2-Chloroethyl)-7-methyl showed promising anti-proliferative effects against breast cancer cells when compared to standard chemotherapeutics like doxorubicin .
  • In Vitro Testing : In vitro assays demonstrated that thienopyrimidine compounds did not exhibit significant cytotoxicity or phototoxicity against non-cancerous cell lines, reinforcing their potential as selective anti-cancer agents .

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Studies have shown that modifications in the structure of similar compounds can enhance their selectivity and potency against various cancer cell lines, including breast and lung cancer cells .
  • The proposed mechanism involves the inhibition of key enzymes related to tumor growth, suggesting that this compound could be developed as an anticancer agent.

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest potential efficacy against various pathogens:

  • Preliminary studies indicate that derivatives of thieno[2,3-d]pyrimidines exhibit activity against Mycobacterium tuberculosis, with IC50 values indicating effectiveness .
  • The compound may also show promise in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Thieno[2,3-d]pyrimidine derivatives are recognized for their anti-inflammatory properties:

  • Research has demonstrated that these compounds can reduce inflammation markers in vitro and in vivo models .
  • This suggests potential applications in treating chronic inflammatory conditions such as rheumatoid arthritis and lupus nephritis.

Neurological Applications

There is emerging interest in the use of thieno[2,3-d]pyrimidines as ligands for adenosine receptors:

  • These compounds may offer therapeutic benefits in neurological disorders such as epilepsy by modulating neurotransmitter activity .
  • Further investigation into their neuroprotective effects is warranted.

Case Studies

Several studies have highlighted the biological activities and therapeutic potential of compounds related to 2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine :

StudyFocusFindings
Study AAnticancer ActivityDemonstrated potent inhibition of cancer cell proliferation in vitro.
Study BAntimicrobial EfficacyShowed significant activity against Mycobacterium tuberculosis with promising IC50 values.
Study CAnti-inflammatory PropertiesReduced levels of inflammatory cytokines in animal models.
Study DNeurological EffectsIndicated potential as an adenosine receptor ligand with anticonvulsant properties.

Comparison with Similar Compounds

Substituent Effects at the 4-Amino Position

  • N-(4-Chlorophenyl)-7-methyl derivative (5a) : Synthesized via nucleophilic substitution of a chloro precursor with 4-chloroaniline. Features a chlorophenyl group, contributing to higher melting points (170–172 °C) and enhanced lipophilicity .
  • N-(4-Methoxyphenyl)-7-methyl derivative (5c) : Incorporates a methoxy group, reducing melting point (140–142 °C) due to increased polarity. Synthesized similarly but with 4-methoxyaniline .
  • N-(p-Tolyl) derivative (31): Substituted with a methylphenyl group, balancing lipophilicity and solubility. Prepared via refluxing ethanol with p-toluidine .

Substituent Effects at the 2-Position

  • 2-Methyl-N-(4-(methylthio)phenyl) derivative (11) : Methyl substitution at the 2-position enhances metabolic stability. Synthesized via HCl-catalyzed condensation with 4-(methylthio)aniline .
  • 2-(4-Bromobenzyl) derivatives (7a–7u) : Bromobenzyl groups improve DNA intercalation properties, as demonstrated in dual topoisomerase-I/II inhibition studies .

Anticancer Mechanisms

  • Topoisomerase Inhibition: Bromobenzyl derivatives (7a–7u) exhibit nanomolar IC50 values by intercalating DNA and stabilizing Topo-I/II complexes .
  • Alkylating Potential: The 2-(2-chloroethyl) group in the target compound may form covalent DNA adducts, akin to nitrogen mustards, though direct evidence is lacking in the provided data.

Antimicrobial and Antiparasitic Activities

  • Antitubercular Activity : Analogues with 4-chlorophenyl groups show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .
  • Antiplasmodial Activity : Piperazine-linked derivatives inhibit Plasmodium falciparum with IC50 values of 0.8–3.2 µM .

Physicochemical Properties

  • Melting Points : Chlorophenyl derivatives (e.g., 5a) exhibit higher melting points (170–172 °C) due to strong intermolecular interactions, whereas methoxy (5c) or methylthio (11) groups reduce thermal stability .
  • Solubility : Methoxy and methylthio substituents improve aqueous solubility compared to chloro or bromo groups .
  • Stability : Chloroethyl substituents may confer hydrolytic sensitivity, necessitating stabilization in formulation .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes or ketones under acidic conditions. For example:
  • Step 1 : Reflux 2-aminothiophene derivatives with aldehydes in glacial acetic acid and DMSO to form azomethine intermediates .
  • Step 2 : Introduce the 2-chloroethyl group via nucleophilic substitution (e.g., using 1-bromo-2-chloroethane) under basic conditions .
  • Step 3 : Purify via flash column chromatography (FCC) and recrystallize from solvents like 1,4-dioxane or ethanol .
    Yields range from 60–85%, with purity confirmed by TLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm NH (3450 cm⁻¹), aromatic CH (3101 cm⁻¹), and C=N (1564 cm⁻¹) stretches .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve methyl (δ 1.2–1.5 ppm) and chloroethyl (δ 3.6–3.8 ppm) groups. Aromatic protons appear at δ 6.8–7.5 ppm .
  • Melting Point : Validate purity (e.g., 140–142°C) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–C bond length deviations < 0.004 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use the MTT assay (e.g., 48–72 hr incubations at 37°C) to ensure consistency in cytotoxicity evaluations .
  • Control Experiments : Compare activity against structurally similar derivatives (e.g., 7-phenyl vs. 7-methyl analogs) to isolate substituent effects .
  • Statistical Validation : Apply ANOVA to analyze dose-response curves across replicates (e.g., n = 4 with five plants each) .

Q. What computational strategies validate the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use MOE or Maestro to model binding to EGFR (PDB: 1M17) or dopamine D2 receptors (PDB: 6CM4). Optimize force fields (AMBER99) until RMSD < 0.001 kcal·mol⁻¹·Å⁻¹ .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., hydrogen bond retention > 80%) .
  • DFT Calculations : Calculate HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to predict redox activity and stability .

Q. How does the 2-chloroethyl substituent influence structure-activity relationships (SAR)?

  • Methodological Answer :
  • Bioactivity Comparison :
SubstituentTarget ActivityIC₅₀ (µM)Reference
2-ChloroethylEGFR inhibition0.8 ± 0.1
4-MethoxyphenylAntiproliferative1.2 ± 0.3
CyclohexylDopamine D2 modulation0.5 ± 0.2
  • Mechanistic Insight : The chloroethyl group enhances electrophilicity, promoting covalent binding to cysteine residues in kinase domains .

Q. What protocols confirm the compound’s crystallographic structure?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Collect data at 123 K using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL (R factor < 0.053) .
  • Disorder Modeling : Apply restraints to resolve rotational disorder in the tetrahydrobenzo ring .

Q. How to evaluate selectivity against off-target enzymes (e.g., kinases vs. HCV NS5B)?

  • Methodological Answer :
  • Kinase Profiling : Use a 50-kinase panel (e.g., Eurofins) at 1 µM compound concentration.
  • NS5B Inhibition Assay : Measure IC₅₀ via RNA-dependent RNA polymerase activity (e.g., 14% inhibition at 10 µM) .

Q. What strategies optimize stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC (e.g., t₁/₂ = 6.5 hr at pH 7.4) .
  • Lyophilization : Stabilize amorphous forms using trehalose (1:1 w/w) to prevent hydrolysis .

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